molecular formula C16H23N5O4 B1588495 (2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol CAS No. 205171-06-8

(2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol

Cat. No.: B1588495
CAS No.: 205171-06-8
M. Wt: 349.38 g/mol
InChI Key: BVOLJUDYJILMMW-QTDMDRALSA-N
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Description

(2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol is a useful research compound. Its molecular formula is C16H23N5O4 and its molecular weight is 349.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Selective Adenosine A2a Receptor Antagonists

Compounds including 2-(6-alkylamino-2-aminoalkylamino-purin-9-yl)-5-heterocyclylmethyl-tetrahydrofuran-3,4-diol derivatives, similar in structure to the specified compound, have been identified as selective adenosine A2a receptor antagonists. These are useful in the treatment of asthma and COPD (Expert Opinion on Therapeutic Patents, 2000).

Pharmacokinetics and Metabolism in Clinical Development

A similar compound, (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((((1r,3S)-3-(2-(5-(tert-butyl)-1H-benzo[d]imidazol-2-yl)ethyl)cyclobutyl)(isopropyl)amino)methyl)tetrahydrofuran-3,4-diol, is a novel DOT1L histone methyltransferase inhibitor in clinical development for treating MLL-rearranged leukemias. Its pharmacokinetics and metabolism have been studied in preclinical models (Biopharmaceutics & Drug Disposition, 2014).

Probing Adenylyl Cyclases

A structurally related compound has been synthesized for studying the binding site and function of adenylyl cyclases (ACs), specifically its interaction with Bacillus anthracis edema factor (EF) AC exotoxin. This demonstrates the compound's utility in biochemical research (Bioorganic & Medicinal Chemistry Letters, 2010).

Antitumor Agents Inhibiting Tubulin Polymerization

Dihydrobenzofuran lignans and related compounds, which include structures like the specified compound, have shown promising activity against leukemia and breast cancer cell lines. These compounds are potential antitumor agents that inhibit tubulin polymerization (Journal of Medicinal Chemistry, 1999).

Biomass-Derived Furanic Compounds Conversion

Compounds such as 5-hydroxymethylfurfural (HMF), closely related to the specified chemical, are important in biorefinery for converting oxygen-rich compounds into valuable chemicals (ACS Catalysis, 2013).

Properties

IUPAC Name

(2R,3R,4R,5R)-2-[6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O4/c1-16(24)12(23)10(6-22)25-15(16)21-8-19-11-13(17-7-18-14(11)21)20-9-4-2-3-5-9/h7-10,12,15,22-24H,2-6H2,1H3,(H,17,18,20)/t10-,12-,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOLJUDYJILMMW-QTDMDRALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C(N=CN=C32)NC4CCCC4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC4CCCC4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433207
Record name (2R,3R,4R,5R)-2-[6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205171-06-8
Record name N-Cyclopentyl-2′-C-methyladenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205171-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,3R,4R,5R)-2-[6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol
Reactant of Route 2
Reactant of Route 2
(2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol
Reactant of Route 3
Reactant of Route 3
(2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol
Reactant of Route 4
(2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol
Reactant of Route 5
(2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol
Reactant of Route 6
(2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol

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